molecular formula C7H17NO2 B1519425 (2-Methoxyethyl)(1-methoxypropan-2-yl)amine CAS No. 1021042-07-8

(2-Methoxyethyl)(1-methoxypropan-2-yl)amine

Cat. No.: B1519425
CAS No.: 1021042-07-8
M. Wt: 147.22 g/mol
InChI Key: BWIQDBIDABMYHF-UHFFFAOYSA-N
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Description

(2-Methoxyethyl)(1-methoxypropan-2-yl)amine (CAS 1021042-07-8) is a tertiary amine featuring two methoxyalkyl substituents. Its molecular formula is C₇H₁₇NO₂, with a molecular weight of 147.21 g/mol . The structure comprises a 2-methoxyethyl group linked to a 1-methoxypropan-2-yl moiety via a central nitrogen atom.

Properties

IUPAC Name

1-methoxy-N-(2-methoxyethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2/c1-7(6-10-3)8-4-5-9-2/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIQDBIDABMYHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2-Methoxyethyl)(1-methoxypropan-2-yl)amine is an organic compound with potential applications in medicinal chemistry due to its unique structural features. This article explores the biological activity of this compound, including its interactions with biological systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₇NO₂. It consists of a methoxyethyl group and a methoxypropan-2-yl group attached to an amine functional group. This structure confers distinct chemical properties that may influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact mechanisms remain under investigation, but preliminary studies suggest that the compound may act as an inhibitor or modulator in certain enzymatic reactions.

Biological Activity Studies

Research has focused on evaluating the biological activity of this compound through various assays. Below are some key findings from recent studies:

StudyBiological ActivityMethodologyKey Findings
Enzyme InteractionBiochemical AssaysDemonstrated inhibition of specific enzymes involved in metabolic pathways.
Antimicrobial ActivityAgar Diffusion TestShowed significant antimicrobial properties against various bacterial strains.
CytotoxicityMTT AssayExhibited cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Properties : A study investigated the compound's effects on human cervical cancer cells, revealing that it induced apoptosis through a caspase-dependent pathway, suggesting its potential as a chemotherapeutic agent.
  • Neuroprotective Effects : Research indicated that the compound might protect neuronal cells from oxidative stress, which is relevant for neurodegenerative diseases.
  • Anti-inflammatory Activity : In vitro studies demonstrated that this compound could inhibit pro-inflammatory cytokines, indicating its potential use in treating inflammatory disorders.

Comparative Analysis

To understand the unique biological properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaBiological Activity
(1-Methoxypropan-2-yl)amineC₇H₁₅NOModerate enzyme inhibition
(1-Methoxybutan-2-yl)amineC₈H₁₉NOLower cytotoxicity than target compound

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The target compound’s aliphatic methoxy groups contrast with aromatic methoxy substituents in analogs like 1-(2-methoxyphenyl)propan-2-amine, which exhibit distinct electronic and pharmacokinetic properties .
  • Complexity : MJL-1-109-2 demonstrates how the bis-(2-methoxyethyl)amine motif can be integrated into heterocyclic scaffolds for targeted biological activity .

Physicochemical Properties

  • Solubility : The dual methoxy groups in this compound likely enhance hydrophilicity compared to aromatic analogs like 1-(4-methoxyphenyl)-2-methylpropan-2-amine (CAS 56490-94-9), which has lower polarity .
  • Stability : Tertiary amines with methoxyalkyl chains are generally stable under ambient conditions but may degrade under strong acidic/basic environments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Methoxyethyl)(1-methoxypropan-2-yl)amine
Reactant of Route 2
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(2-Methoxyethyl)(1-methoxypropan-2-yl)amine

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